molecular formula C5H13O6P B12692493 Tetrakis(hydroxymethyl)phosphonium formate CAS No. 25151-36-4

Tetrakis(hydroxymethyl)phosphonium formate

Cat. No.: B12692493
CAS No.: 25151-36-4
M. Wt: 200.13 g/mol
InChI Key: KSEKSWYSOJKTGU-UHFFFAOYSA-M
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Description

Tetrakis(hydroxymethyl)phosphonium formate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields. It is a derivative of tetrakis(hydroxymethyl)phosphonium chloride and is known for its reactivity and utility in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(hydroxymethyl)phosphonium formate can be synthesized through the reaction of tetrakis(hydroxymethyl)phosphonium chloride with formic acid. The reaction typically occurs under mild conditions, with the formic acid acting as both a reactant and a solvent. The process involves the substitution of the chloride ion with the formate ion, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reactants and controlled reaction environments are crucial to achieving consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(hydroxymethyl)phosphonium formate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It can undergo substitution reactions where the hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used to replace the hydroxymethyl groups.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphonium compounds.

Scientific Research Applications

Tetrakis(hydroxymethyl)phosphonium formate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of phosphorus-containing compounds and as a catalyst in various chemical reactions.

    Biology: It is employed in the modification of biomolecules and as a cross-linking agent in the preparation of hydrogels.

    Industry: It is used in the textile industry as a flame retardant and in the oil industry as a biocide.

Mechanism of Action

The mechanism of action of tetrakis(hydroxymethyl)phosphonium formate involves its ability to interact with various functional groups. It primarily reacts with amino groups, forming stable phosphonium salts. This interaction can lead to the cross-linking of biomolecules, which is useful in the preparation of hydrogels and other materials. The compound’s reactivity is influenced by the pH of the environment, with optimal activity observed at specific pH levels.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(hydroxymethyl)phosphonium chloride
  • Tetrakis(hydroxymethyl)phosphonium sulfate
  • Tris(hydroxymethyl)phosphine

Uniqueness

Tetrakis(hydroxymethyl)phosphonium formate is unique due to its specific reactivity with formate ions, which distinguishes it from other tetrakis(hydroxymethyl)phosphonium compounds. Its ability to form stable phosphonium salts with various functional groups makes it particularly useful in applications requiring strong and stable cross-linking.

Properties

CAS No.

25151-36-4

Molecular Formula

C5H13O6P

Molecular Weight

200.13 g/mol

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;formate

InChI

InChI=1S/C4H12O4P.CH2O2/c5-1-9(2-6,3-7)4-8;2-1-3/h5-8H,1-4H2;1H,(H,2,3)/q+1;/p-1

InChI Key

KSEKSWYSOJKTGU-UHFFFAOYSA-M

Canonical SMILES

C(O)[P+](CO)(CO)CO.C(=O)[O-]

Origin of Product

United States

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